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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(morpholinomethyl)benzoate is a chemical compound with the CAS number
135651-46-6.[1] Structurally, it is the methyl ester of 2-(morpholinomethyl)benzoic acid,
incorporating both a benzoate and a morpholine functional group. The presence of the
morpholine moiety is of particular interest in medicinal chemistry. Morpholine and its derivatives
are recognized as valuable scaffolds in the development of drugs targeting the central nervous
system (CNS) due to their favorable physicochemical and conformational properties.[2][3][4]
The morpholine ring can enhance drug-like properties by improving solubility, brain
permeability, and metabolic stability, and can also participate in crucial molecular interactions
with biological targets.[2][3][4][5][6]

This technical guide provides a comprehensive overview of the available information on methyl
2-(morpholinomethyl)benzoate, including its chemical identity, and a discussion of the
general significance of its structural components in the context of drug discovery.

Chemical and Physical Properties
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While specific experimentally determined physical properties for Methyl 2-

(morpholinomethyl)benzoate are not readily available in the cited literature, the following

information has been compiled from supplier data and chemical databases.

Property Value Source
CAS Number 135651-46-6 [1]
Molecular Formula C13H17NO3 [1]
Molecular Weight 235.28 g/mol [1]
Methyl 2-morpholin-4-
ylmethylbenzoate, Methyl 2-(4-
morpholinylmethyl)benzoate,
2-MORPHOLIN-4-
Synonyms [1]

YLMETHYLBENZOIC ACID
METHYL ESTER, Benzoic
acid, 2-(4-MorpholinylMethyl)-,
Methyl ester

Storage Temperature

2-8°C

[1]

Synthesis

A detailed, experimentally verified protocol for the synthesis of Methyl 2-

(morpholinomethyl)benzoate is not explicitly described in the reviewed literature. However,

its structure suggests a plausible synthetic route based on standard organic chemistry

transformations. A potential synthetic pathway is illustrated below.

Logical Synthesis Workflow
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Caption: Plausible synthetic route to Methyl 2-(morpholinomethyl)benzoate.

General Experimental Protocol (Hypothetical)

This hypothetical protocol is based on the common reactivity of the starting materials depicted
in the workflow.

o Reaction Setup: To a solution of Methyl 2-(bromomethyl)benzoate in a suitable aprotic
solvent (e.g., acetonitrile or dimethylformamide), add an equimolar amount or a slight excess
of morpholine.

o Base: The addition of a non-nucleophilic base (e.g., potassium carbonate or triethylamine)
may be required to neutralize the hydrobromic acid formed during the reaction.

o Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently
heated to facilitate the nucleophilic substitution. The progress of the reaction can be
monitored by thin-layer chromatography (TLC).

e Work-up and Purification: Upon completion, the reaction mixture is worked up by filtering off
any solids and removing the solvent under reduced pressure. The crude product can then be
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purified by column chromatography on silica gel to yield the desired Methyl 2-
(morpholinomethyl)benzoate.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, MS) for Methyl 2-
(morpholinomethyl)benzoate are not available in the public domain. The following are
predicted spectral characteristics based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

e 1H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of
the benzoate ring, the methyl ester protons (a singlet around 3.8-3.9 ppm), the methylene
protons connecting the morpholine and benzoate moieties, and the methylene protons of the
morpholine ring.

e 13C NMR: The spectrum would display distinct signals for the carbonyl carbon of the ester,
the aromatic carbons, the methyl carbon of the ester, and the carbons of the morpholine ring
and the connecting methylene group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely exhibit characteristic absorption bands for:

C=0 stretching of the ester group (around 1720 cm™1).

C-O stretching of the ester and the morpholine ether linkage.

Aromatic C-H and C=C stretching vibrations.

Aliphatic C-H stretching vibrations of the methyl and morpholine methylene groups.

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion
peak [M]* at m/z 235, corresponding to the molecular weight of the compound. Common
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fragmentation patterns would involve the loss of the methoxy group (-OCHs) and cleavage at
the benzylic position or within the morpholine ring.

Biological Activity and Applications in Drug
Discovery

While there is no specific biological data available for Methyl 2-(morpholinomethyl)benzoate,
the presence of the morpholine scaffold suggests potential applications in drug discovery,
particularly for neurological and oncological targets.

The morpholine ring is a "privileged structure" in medicinal chemistry, known for its ability to
impart favorable pharmacokinetic properties.[5] Its incorporation into drug candidates can lead
to improved solubility, metabolic stability, and the ability to cross the blood-brain barrier.[2][3][4]

Potential Signaling Pathway Involvement

Given the prevalence of the morpholine moiety in CNS-active drugs, it is plausible that
derivatives of Methyl 2-(morpholinomethyl)benzoate could interact with various neurological
signaling pathways. Morpholine-containing compounds have been developed as modulators of
receptors involved in mood disorders and pain, as well as inhibitors of enzymes implicated in
neurodegenerative diseases and CNS tumors.[2][3] For instance, some morpholine derivatives
have shown activity as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase
(BuChE), and monoamine oxidases (MAO-A and MAO-B), which are key targets in the
treatment of neurodegenerative disorders.[6] Additionally, certain 3-
(morpholinomethyl)benzofuran derivatives have demonstrated antitumor activity against non-
small cell lung cancer cells.[7][8]

Hypothetical Drug Discovery Workflow

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b159572?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31512284/
https://pubs.acs.org/doi/10.1021/acschemneuro.0c00729
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://pubs.acs.org/doi/abs/10.1021/acschemneuro.0c00729
https://www.benchchem.com/product/b159572?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acschemneuro.0c00729
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://www.tandfonline.com/doi/full/10.1080/17568919.2025.2515812?src=
https://pmc.ncbi.nlm.nih.gov/articles/PMC8128204/
https://pubmed.ncbi.nlm.nih.gov/33985397/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

G/Iethyl 2-(morpholinomethyl)benzoate Scaffola

'

Library Synthesis
(e.g., amide formation via ester hydrolysis)

'

High-Throughput Screening
(e.g., kinase or receptor binding assays)

Hit Identification

Lead Optimization
(Structure-Activity Relationship Studies)

Greclinical Candidate]

Click to download full resolution via product page

Caption: A potential workflow for utilizing the title compound in drug discovery.

Conclusion

Methyl 2-(morpholinomethyl)benzoate, with its defining morpholine and benzoate moieties,
represents a chemical scaffold with potential for further exploration in the field of medicinal
chemistry. While specific experimental data on its synthesis, properties, and biological activity
are currently limited, its structural features suggest that it could serve as a valuable building
block for the synthesis of novel compounds with potential therapeutic applications, particularly
in the area of central nervous system disorders. Further research is warranted to fully
characterize this compound and to investigate its pharmacological potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-MORPHOLIN-4-YLMETHYLBENZOIC ACID METHYL ESTER | 135651-46-6
[amp.chemicalbook.com]

e 2. pubs.acs.org [pubs.acs.org]

e 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. pubs.acs.org [pubs.acs.org]

» 5. Morpholine as a privileged structure: A review on the medicinal chemistry and
pharmacological activity of morpholine containing bioactive molecules - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ 6. tandfonline.com [tandfonline.com]

o 7. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor
agents towards non-small cell lung cancer cells - PMC [pmc.nchbi.nlm.nih.gov]

o 8. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor
agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [Technical Guide: Methyl 2-
(morpholinomethyl)benzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b159572#methyl-2-morpholinomethyl-benzoate-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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